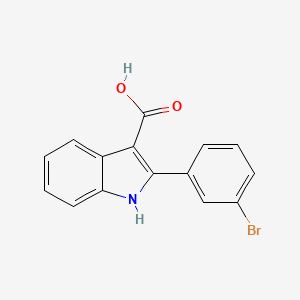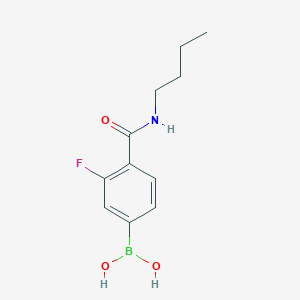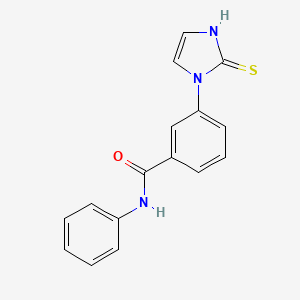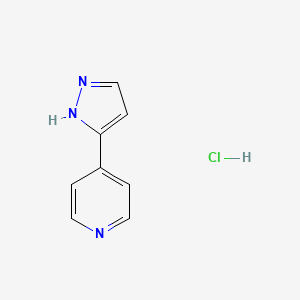
4-(1H-Pyrazol-3-YL)pyridine hydrochloride
Übersicht
Beschreibung
4-(1H-Pyrazol-3-YL)pyridine hydrochloride, also known as 4-Pyridine-3-yl-pyrazole hydrochloride, is a synthetic organic compound used in a variety of scientific research applications. It is a white crystalline solid with a molecular weight of 181.60 g/mol and a melting point of 147-149 °C. 4-Pyridine-3-yl-pyrazole hydrochloride is soluble in water and ethanol, and is an important reagent in organic synthesis.
Wissenschaftliche Forschungsanwendungen
Antileishmanial Applications
4-(1H-Pyrazol-3-YL)pyridine hydrochloride derivatives have been explored for their potential as antileishmanial agents. A study by Heloisa de Mello et al. (2004) synthesized three series of 4-anilino-1H-pyrazolo[3,4-b]pyridine-5-carboxylic esters to investigate their effectiveness against Leishmania amazonensis. The most promising compounds were found to be the 3'-diethylaminomethyl-substituted derivatives, showing high antileishmanial activity with IC50 values as low as 0.12 µM. This research highlights the potential of pyrazolopyridine derivatives in developing antileishmanial drugs.
Coordination Chemistry and Luminescent Compounds
The coordination chemistry of derivatives related to 4-(1H-Pyrazol-3-YL)pyridine hydrochloride has been extensively studied. According to M. Halcrow (2005), these compounds serve as versatile ligands for forming complexes with various metals. Notably, their applications include luminescent lanthanide compounds for biological sensing and iron complexes exhibiting unusual thermal and photochemical spin-state transitions. The unique properties of these complexes make them suitable for a range of scientific applications, from sensing to materials science.
Wirkmechanismus
Target of Action
4-(1H-Pyrazol-3-YL)pyridine hydrochloride is a pyrazole-bearing compound known for its diverse pharmacological effects Pyrazole derivatives have been reported to exhibit potent antileishmanial and antimalarial activities .
Mode of Action
A molecular docking study conducted on a similar pyrazole derivative revealed a strong interaction with the active site of the enzyme lmptr1 . This interaction, characterized by lower binding free energy, justified the potent in vitro antipromastigote activity of the compound .
Biochemical Pathways
It is known that pyrazole derivatives can interfere with various biochemical pathways due to their diverse pharmacological effects .
Result of Action
Similar pyrazole derivatives have shown potent antileishmanial and antimalarial activities .
Eigenschaften
IUPAC Name |
4-(1H-pyrazol-5-yl)pyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3.ClH/c1-4-9-5-2-7(1)8-3-6-10-11-8;/h1-6H,(H,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKCPLDWYBWTIQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=CC=NN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




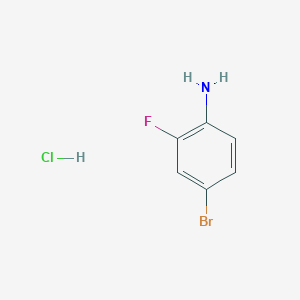
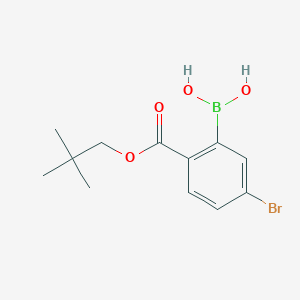
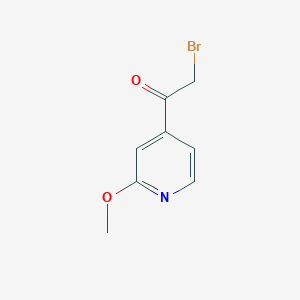
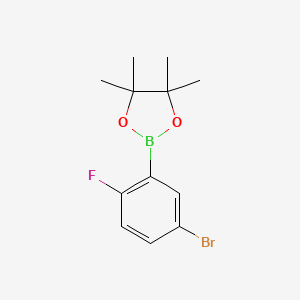
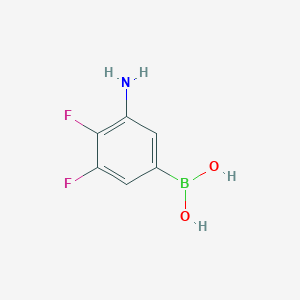
![1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazine dihydrochloride](/img/structure/B1522176.png)
